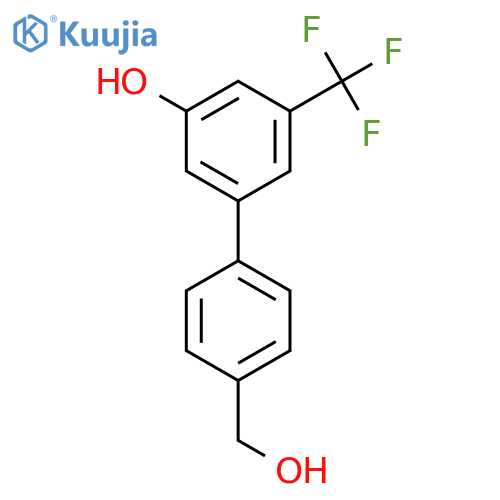Cas no 1262003-64-4 (5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol)

1262003-64-4 structure
商品名:5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol
CAS番号:1262003-64-4
MF:C14H11F3O2
メガワット:268.231154680252
MDL:MFCD18316229
CID:2768751
PubChem ID:53221952
5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol 化学的及び物理的性質
名前と識別子
-
- MFCD18316229
- 1262003-64-4
- 4'-(Hydroxymethyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- 5-(4-HYDROXYMETHYLPHENYL)-3-TRIFLUOROMETHYLPHENOL
- 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95%
- DTXSID00686540
- 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol
-
- MDL: MFCD18316229
- インチ: InChI=1S/C14H11F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-9(8-18)2-4-10/h1-7,18-19H,8H2
- InChIKey: VIVHRARXVWYCOT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 268.07111408Da
- どういたいしつりょう: 268.07111408Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322437-5 g |
5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95%; . |
1262003-64-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322437-5g |
5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol, 95%; . |
1262003-64-4 | 95% | 5g |
€1159.00 | 2025-02-21 |
5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
1262003-64-4 (5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1262003-64-4)

清らかである:99%
はかる:5g
価格 ($):687.0